molecular formula C21H25NO B14274174 1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one CAS No. 135634-87-6

1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one

Cat. No.: B14274174
CAS No.: 135634-87-6
M. Wt: 307.4 g/mol
InChI Key: KGSMXAQMJBKTCQ-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring conjugated to a benzyl group and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one typically involves the reaction of 1-benzylpiperidine with 3-phenylpropan-2-one under specific conditions. One common method includes the use of ethanol as a solvent and sodium borohydride as a reducing agent . The reaction mixture is usually stirred and heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, thereby enhancing acetylcholine signaling in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one stands out due to its unique combination of a piperidine ring, benzyl group, and phenylpropanone moiety. This structural arrangement imparts specific chemical and biological properties that make it a valuable compound for research and industrial applications.

Properties

CAS No.

135634-87-6

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-phenylpropan-2-one

InChI

InChI=1S/C21H25NO/c23-21(15-18-7-3-1-4-8-18)16-19-11-13-22(14-12-19)17-20-9-5-2-6-10-20/h1-10,19H,11-17H2

InChI Key

KGSMXAQMJBKTCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(=O)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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